molecular formula C15H22N2O B4998179 4-ethyl-N-(1-methylpiperidin-4-yl)benzamide

4-ethyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B4998179
M. Wt: 246.35 g/mol
InChI Key: KILWPTJYDPCRAH-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. Benzamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Attachment of the Benzamide Group: The benzamide group is introduced through a reaction between a benzoyl chloride derivative and the piperidine ring.

    Ethylation: The final step involves the ethylation of the benzamide derivative to introduce the ethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The exact molecular pathways involved in these effects are still under investigation, but it is believed that the compound interferes with key signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

4-ethyl-N-(1-methylpiperidin-4-yl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-12-4-6-13(7-5-12)15(18)16-14-8-10-17(2)11-9-14/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILWPTJYDPCRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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